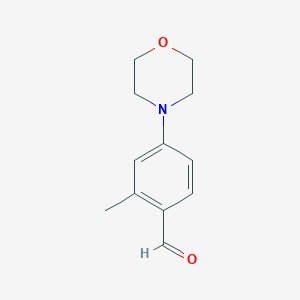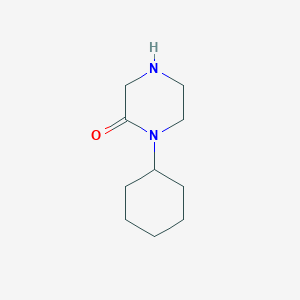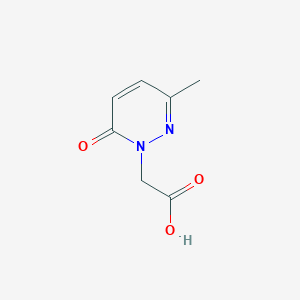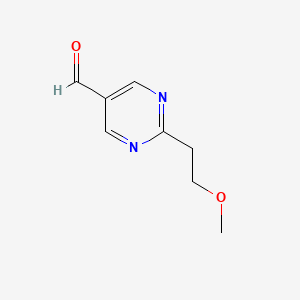
3,4-Dichlorophenyldipropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorophenyldipropionamide is an anilide herbicide primarily used for the control of broad-leaved and grass weeds in rice. It is known for its mode of action via the inhibition of the Hill reaction in photosynthetic electron transfer (photosystem II) . This compound is significant in agricultural practices due to its effectiveness in weed control.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyldipropionamide typically involves the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene. This intermediate is then hydrogenated using Raney nickel to yield 3,4-dichloroaniline. The final step involves the acylation of 3,4-dichloroaniline with propanoyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
3,4-Dichlorophenyldipropionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction pathway and conditions employed.
科学研究应用
3,4-Dichlorophenyldipropionamide has several scientific research applications:
Chemistry: It is used as a model compound in studies involving herbicide degradation and environmental impact assessments.
Biology: Research on its effects on non-target organisms, including aquatic life and soil microorganisms, is ongoing.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used in the formulation of herbicides and other agrochemical products .
作用机制
The compound exerts its herbicidal effects by inhibiting the Hill reaction in photosynthetic electron transfer (photosystem II). This inhibition blocks the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain. As a result, the plant’s ability to convert light energy into chemical energy is impaired, leading to its death .
相似化合物的比较
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis but has a different chemical structure.
Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea): Similar in function but with a distinct structural difference.
Swep (methyl-N-(3,4-dichlorophenyl)-carbamate): Shares the chlorinated phenyl group but differs in its carbamate structure
Uniqueness
3,4-Dichlorophenyldipropionamide is unique due to its specific mode of action and its effectiveness in controlling a wide range of weed species in rice cultivation. Its chemical structure allows for targeted inhibition of photosystem II, making it a valuable tool in agricultural weed management.
属性
分子式 |
C12H13Cl2NO2 |
|---|---|
分子量 |
274.14 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-N-propanoylpropanamide |
InChI |
InChI=1S/C12H13Cl2NO2/c1-3-11(16)15(12(17)4-2)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3 |
InChI 键 |
ZDAFHQWFOMHDMG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)

![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)

![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)
![2-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364230.png)








